9-Decen-2-one vs. Allyl Hexanoate: Natural Occurrence in Pineapple and Contribution to Authentic Flavor
9-Decen-2-one has been unequivocally identified as a natural volatile constituent of fresh pineapple (Ananas comosus) [1]. In contrast, allyl hexanoate, long used as the gold standard for pineapple flavor, has been inconsistently detected in subsequent studies and was absent in recent analyses using a methodology with a detection limit of 0.1 μg/L [1]. This finding is critical: 9-decen-2-one is a genuine nature-identical key odorant, while allyl hexanoate's contribution to authentic pineapple aroma has been questioned.
| Evidence Dimension | Confirmed natural occurrence in fresh pineapple |
|---|---|
| Target Compound Data | Identified for the first time in pineapple by Zucca & Schippa (2009) [1] |
| Comparator Or Baseline | Allyl hexanoate: not identified in recent studies; detection limit 0.1 μg/L [1] |
| Quantified Difference | Target compound confirmed present; comparator below detection limit |
| Conditions | GC-MS and sensory analysis of pineapple volatiles [1] |
Why This Matters
For 'natural' flavor labeling and creating authentic fruit profiles, 9-decen-2-one provides a scientifically defensible advantage over allyl hexanoate.
- [1] Zucca, J., & Schippa, C. (2009). Identification of 9-Decen-2-one in Pineapple. Perfumer & Flavorist, 34(7), 42-48. View Source
